Rubidium permanganate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

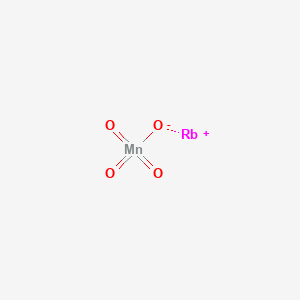

Rubidium permanganate is the permanganate salt of rubidium, with the chemical formula RbMnO4 . It appears as purple crystals . It is also known as Rubidium manganate(VII) .

Molecular Structure Analysis

The molecular structure of this compound is orthorhombic . The space group is Hermann Mauguin Pnma [62] . The lattice constants are a = 954.11 pm, b = 573.926 pm, c = 763.63 pm .Chemical Reactions Analysis

Similar to potassium permanganate, the two-step decomposition of this compound leads to the formation of rubidium manganate intermediates. It breaks down into manganese dioxide, rubidium oxide, and oxygen . The decomposition temperature is between 200 and 300 °C . More detailed chemical reactions involving this compound are not widely documented in the literature .Physical and Chemical Properties Analysis

This compound is soluble in water with a solubility of 6.03 g/L at 7 °C, 10.6 g/L at 19 °C, and 46.8 g/L at 60 °C . Its crystal structure is orthorhombic, the same as caesium permanganate, ammonium permanganate, and potassium permanganate . The molar mass of this compound is 204.4034 g/mol .Wissenschaftliche Forschungsanwendungen

Photovoltaics and Energy : Rubidium is used in the development of perovskite-silicon tandem solar cells. Specifically, Rubidium multication perovskite with optimized bandgap has demonstrated over 26% efficiency, showing the beneficial effect of rubidium in improving crystallinity and suppressing defect migration in perovskite material, thus improving light stability and efficiency of the cells (Duong et al., 2017).

Chemical Kinetics and Decomposition : The thermal decomposition of rubidium permanganate has been studied to understand its kinetic and mechanistic behavior. The decomposition involves features of both homogeneous and heterogeneous reaction mechanisms, influenced by local or temporary melting (Galwey, Lyle, & Mansour, 1994).

Resource Extraction : Rubidium's properties like softness, ductility, and strong chemical and photo-emissive activity make it valuable in applications such as optical and laser technology, electronics, telecommunications, and more. However, extracting rubidium from natural resources is challenging due to its rare occurrence and the expensive, complex processes involved. Studies focus on finding efficient, cost-effective, and environmentally friendly methods for rubidium recovery (Ertan, 2017).

Thermal Analysis : The thermal decomposition of this compound, along with other group I permanganates, has been investigated to understand their behavior and potential applications. This research contributes to the broader understanding of the redox reactions of these compounds and their practical implications (Booth, Dollimore, & Heal, 1980).

Separation and Extraction from Salt Lake Brine : Rubidium, along with cesium, is crucial in high-tech fields. Efficient separation and extraction from salt lake brine are vital for industrial application. Research trends focus on the primary methods and latest advancements in this area, aiming to improve the recovery process from natural reserves (Gao et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

rubidium(1+);permanganate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 |

Source

|

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-49-1 |

Source

|

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.